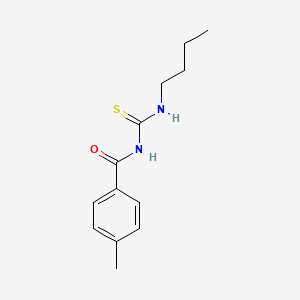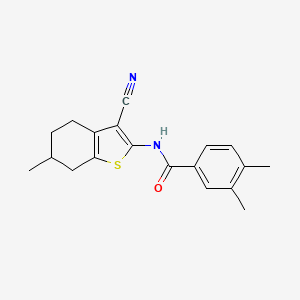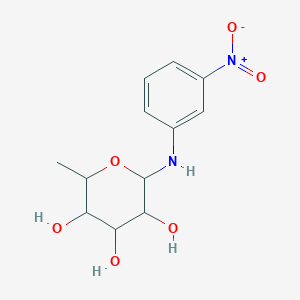![molecular formula C18H19ClO3 B5156657 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde](/img/structure/B5156657.png)
5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde is an organic compound with the molecular formula C18H19ClO3 It is a chlorinated benzaldehyde derivative, characterized by the presence of an ethylphenoxy group and a propoxy linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Preparation of 4-ethylphenol: This can be synthesized from ethylbenzene through a Friedel-Crafts alkylation reaction.
Formation of 4-ethylphenoxypropyl bromide: This involves the reaction of 4-ethylphenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate.
Nucleophilic substitution: The 4-ethylphenoxypropyl bromide is then reacted with 5-chloro-2-hydroxybenzaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzoic acid.
Reduction: 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions due to its aldehyde group.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde largely depends on its functional groups. The aldehyde group can form Schiff bases with amines, which is useful in bioconjugation and enzyme inhibition studies. The chlorine atom can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-chloro-2-hydroxybenzaldehyde: Similar structure but lacks the ethylphenoxypropoxy group.
4-ethylphenoxyacetic acid: Contains the ethylphenoxy group but differs in the rest of the structure.
2-chloro-5-nitrobenzaldehyde: Similar benzaldehyde derivative but with a nitro group instead of the ethylphenoxypropoxy group.
Uniqueness
5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of more complex molecules and a useful tool in various research applications.
Propriétés
IUPAC Name |
5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO3/c1-2-14-4-7-17(8-5-14)21-10-3-11-22-18-9-6-16(19)12-15(18)13-20/h4-9,12-13H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOYNBKJLWMEDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl {(5E)-5-[4-(methylsulfanyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5156576.png)

![N-[5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-2-methoxyphenyl]propanamide](/img/structure/B5156612.png)
![4-[(2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid](/img/structure/B5156616.png)
![3-[4-(2-Ethylphenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one](/img/structure/B5156618.png)



![N,N'-(ethyne-1,2-diyldibenzene-2,1-diyl)bis[2-(naphthalen-2-yloxy)acetamide]](/img/structure/B5156647.png)
![1-(2-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B5156652.png)

![1'-[(6-methyl-2-pyridinyl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5156659.png)
![4-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide](/img/structure/B5156666.png)
![4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)thiomorpholine](/img/structure/B5156668.png)
